molecular formula C8H10N2O4S B11027293 N-(2-methyl-4-nitrophenyl)methanesulfonamide CAS No. 57165-00-1

N-(2-methyl-4-nitrophenyl)methanesulfonamide

Cat. No.: B11027293
CAS No.: 57165-00-1
M. Wt: 230.24 g/mol
InChI Key: AIQHVXHIXVZPIN-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C8H10N2O4S It is characterized by the presence of a nitro group and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)methanesulfonamide typically involves the reaction of 2-methyl-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-4-nitrophenyl)methanesulfonamide is unique due to the specific positioning of the methyl and nitro groups on the benzene ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

57165-00-1

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

N-(2-methyl-4-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C8H10N2O4S/c1-6-5-7(10(11)12)3-4-8(6)9-15(2,13)14/h3-5,9H,1-2H3

InChI Key

AIQHVXHIXVZPIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C

Origin of Product

United States

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